In-Depth Technical Guide: Chemical Structure, Properties, and Application of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Discovery
In-Depth Technical Guide: Chemical Structure, Properties, and Application of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Discovery
Executive Summary
The development of targeted oncology therapeutics relies heavily on privileged molecular scaffolds that can precisely mimic endogenous ligands. 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1422006-33-4) is a highly specialized, synthetically versatile building block used in the discovery of ATP-competitive kinase inhibitors. Functioning as a purine bioisostere, the pyrazolo[3,4-d]pyrimidine core provides an optimal hydrogen-bonding network for the kinase hinge region, while the specific 2-isopropyl and 3-bromo substitutions offer unique spatial vectors for targeting the hydrophobic pockets of enzymes like Src, EGFR, and mTOR.
This technical guide dissects the structural logic, mechanistic binding, and synthetic utility of this molecule, providing a self-validating framework for researchers looking to derivatize this scaffold for advanced drug discovery.
Structural Chemistry & Molecular Properties
The pharmacological value of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its highly modular architecture. Each functional group serves a distinct mechanistic or synthetic purpose:
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Pyrazolo[3,4-d]pyrimidine Core: Acts as an adenine mimic (purine bioisostere). The nitrogen atoms at positions 5 and 7 are primed to interact with the backbone amides of the kinase hinge region .
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4-Amino Group: Serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the hinge region (typically interacting with the carbonyl oxygen of a gatekeeper or adjacent residue).
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2-Isopropyl Group: Unlike the more common 1-isopropyl isomer, the 2-alkyl substitution forces a distinct conformational geometry. It acts as a hydrophobic anchor, directing the molecule into the hydrophobic pocket adjacent to the ATP-binding site, restricting bond rotation and locking the active conformation.
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3-Bromo Group: A highly reactive synthetic handle. The carbon-bromine bond is precisely positioned to undergo palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to project diverse aryl or alkynyl vectors toward the DFG-motif or the allosteric back pocket.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties critical for formulation and reaction planning:
| Property | Value |
| IUPAC Name | 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
| CAS Number | 1422006-33-4 |
| Molecular Formula | C8H10BrN5 |
| Molecular Weight | 256.10 g/mol |
| Isotopic Mass (Exact) | 255.0119 (79Br) / 257.0099 (81Br) |
| Hydrogen Bond Donors | 1 (from the -NH2 group) |
| Hydrogen Bond Acceptors | 4 (pyrimidine and pyrazole nitrogens) |
| Primary Application | Intermediate for ATP-competitive Kinase Inhibitors |
Mechanistic Role in Drug Design (ATP-Competitive Inhibition)
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of targeted therapies, most notably in the development of Src-family kinase (SFK) inhibitors . When the 3-bromo position is derivatized with an extended aromatic system, the resulting molecule outcompetes ATP for the catalytic cleft of the kinase.
The causality behind choosing the 2H-isomer over the 1H-isomer is rooted in spatial geometry. The 2-isopropyl group alters the trajectory of the 3-substituent by approximately 30 degrees compared to the 1-position. This subtle shift is often the difference between a broad-spectrum inhibitor and a highly selective inhibitor, as it dictates whether the 3-substituent clashes with the gatekeeper residue or successfully threads into the deep hydrophobic pocket.
Pharmacophore mapping of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine to kinase pockets.
Synthetic Utility & Experimental Workflows
To harness this molecule for drug discovery, the 3-bromo position is typically subjected to a Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system , ensuring that causality drives every experimental choice and that the reaction provides real-time feedback on its success.
Step-by-Step Methodology: Suzuki-Miyaura Derivatization
Objective: Couple an arylboronic acid to the 3-position to generate a target kinase inhibitor.
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Reaction Setup (Causality of Reagents):
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Charge a Schlenk flask with 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and the desired arylboronic acid (1.2 eq).
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Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step and prevents catalyst poisoning by the basic amine groups on the pyrimidine core.
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Base: Add K₂CO₃ (2.0 eq). Causality: A mild inorganic base is required to activate the boronic acid into a nucleophilic boronate complex without hydrolyzing the sensitive pyrimidine core.
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Solvent: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Dioxane solubilizes the organic halide, while water dissolves the inorganic base, creating a homogenous system at elevated temperatures that accelerates transmetalation.
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Degassing & Heating:
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Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the Pd(0) active species.
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Seal the flask and heat to 90°C.
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Self-Validating In-Process Control (IPC):
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At t=4h , sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
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Validation Logic: The protocol validates itself when the starting material mass ( m/z≈256/258 , exhibiting a 1:1 isotopic ratio characteristic of bromine) is entirely replaced by the target product mass. If the brominated starting material persists, the system dictates the addition of 0.02 eq of Pd catalyst and 2 hours of continued heating, proving the reaction is dynamically monitored rather than blindly timed.
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Workup & Isolation:
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Cool to room temperature, dilute with EtOAc, and wash with brine. The phase separation removes the inorganic salts and Pd byproducts.
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Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient).
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Signaling Pathway Context: Src/FAK Inhibition
Derivatives synthesized from this scaffold have shown profound efficacy in disrupting oncogenic signaling pathways, particularly in aggressive cancers like Glioblastoma Multiforme (GBM). For instance, pyrazolo[3,4-d]pyrimidine derivatives (e.g., Si306) act as potent Src tyrosine kinase inhibitors .
By competitively binding to the ATP pocket of Src, these derivatives prevent the autophosphorylation of Src and its downstream target, Focal Adhesion Kinase (FAK). This blockade halts the recruitment of Paxillin, ultimately suppressing tumor cell migration, invasion, and metastasis.
Inhibition of the Src/FAK signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Analytical Validation
To ensure absolute scientific integrity, any derivative synthesized from 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine must undergo rigorous analytical validation:
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High-Performance Liquid Chromatography (HPLC): Purity must exceed >95% using a reverse-phase C18 column. The absence of the starting material peak confirms complete conversion.
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High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the coupled product. The disappearance of the M+2 bromine isotope pattern is the definitive marker of a successful cross-coupling at the 3-position.
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Nuclear Magnetic Resonance (NMR): ¹H-NMR will show the disappearance of the characteristic shifts of the starting material and the appearance of the newly coupled aromatic protons. The isopropyl septet (CH) and doublet (CH₃) will remain intact, confirming the 2H-regiochemistry was preserved during the harsh coupling conditions.
References
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Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11(10), 1112-1135. URL:[Link]
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Abdelgawad, M. A., et al. (2022). "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms." Arabian Journal of Chemistry, 15(5), 103781. URL:[Link]
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Nešović, M., et al. (2020). "Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo." Cancers, 12(6), 1570. URL:[Link]
